3,5-Dichloro-4-methylanisole
Description
3,5-Dichloro-4-methylanisole is a substituted anisole derivative featuring a methoxy group (-OMe) at the para position of a benzene ring, with chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and material science. For instance, halogenated anisoles like 3,5-di-tert-butyl-4-hydroxyanisole () and chloro-substituted heterocycles () provide comparative benchmarks for reactivity, spectroscopy, and applications.
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,3-dichloro-5-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 |
InChI Key |
FMNQDPYJDHZOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole ()
This compound shares a methoxy group at the para position but differs in substituents: bulky tert-butyl groups at 3 and 5 and a hydroxyl (-OH) at 4. Key comparisons include:
- Steric Effects : The tert-butyl groups in introduce significant steric hindrance, likely reducing reactivity compared to the smaller chlorine atoms in 3,5-dichloro-4-methylanisole.
- Electronic Effects : The hydroxyl group in enables hydrogen bonding, absent in the methyl-substituted target compound. This difference may influence solubility and melting points.
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine ()
This compound features a chloro-substituted dithiazole ring fused to a methylbenzene moiety. Comparisons include:
- Core Structure : The dithiazole ring () vs. the benzene ring in this compound. The former may exhibit higher electrophilicity due to the electron-deficient heterocycle.
- Melting Point : reports a melting point of 64–65°C, suggesting that this compound (with additional chloro groups) might have a higher mp due to stronger intermolecular forces.
- Synthesis : Both compounds derive from methyl-substituted precursors (e.g., 4-methylaniline in ), highlighting the role of methyl groups in directing substitution patterns .
5-(3,5-Dichloro-4-fluorophenyl)-4H-isoxazole ()
This fluorinated and chlorinated isoxazole derivative provides insights into halogen effects:
- Halogen Electronic Effects : The electron-withdrawing nature of chlorine and fluorine in may mirror the electronic environment of this compound, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
Triazole-Thione Derivatives ()
These compounds (e.g., 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) highlight spectroscopic parallels:
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